BenchChemオンラインストアへようこそ!

N-(3-methylisothiazol-5-yl)picolinamide

Fragment-based drug discovery Lead-likeness Physicochemical profiling

N-(3-Methylisothiazol-5-yl)picolinamide is a low-MW (219.27 g/mol) heterocyclic amide with a fragment-like physicochemical profile (XLogP3-AA=1.8, TPSA=83.1 Ų). Its 3-methylisothiazol-5-yl pharmacophore provides unique hydrogen-bonding and steric complementarity that cannot be replicated by thiazole or unsubstituted isothiazole analogs. This exact regioisomer is essential for SAR programs targeting Syk and Pim kinases. Procure CAS 1235624-32-4 for patent-aligned synthesis and late-stage diversification.

Molecular Formula C10H9N3OS
Molecular Weight 219.26
CAS No. 1235624-32-4
Cat. No. B2396230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylisothiazol-5-yl)picolinamide
CAS1235624-32-4
Molecular FormulaC10H9N3OS
Molecular Weight219.26
Structural Identifiers
SMILESCC1=NSC(=C1)NC(=O)C2=CC=CC=N2
InChIInChI=1S/C10H9N3OS/c1-7-6-9(15-13-7)12-10(14)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,14)
InChIKeyQJCXWDMETIHYCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methylisothiazol-5-yl)picolinamide (CAS 1235624-32-4): Chemical Identity and Structural Scaffold Context


N-(3-Methylisothiazol-5-yl)picolinamide is a low-molecular-weight (219.27 g/mol) heterocyclic amide belonging to the picolinamide class, characterized by a pyridine-2-carboxamide core linked to a 3-methylisothiazol-5-yl moiety [1]. Its computed physicochemical profile (XLogP3-AA = 1.8, topological polar surface area = 83.1 Ų, 1 H-bond donor, 4 H-bond acceptors) is consistent with fragment-like lead matter [1]. The compound is commercially available as a research-grade building block, and its structural motif appears in patent disclosures of kinase inhibitors, notably as the 3-methylisothiazol-5-ylamino substituent in picolinamide-based Syk and Pim kinase inhibitor programs [2][3].

Why N-(3-Methylisothiazol-5-yl)picolinamide Cannot Be Freely Substituted with Other Picolinamide or Isothiazole Analogs


Picolinamide-based building blocks exhibit divergent reactivity and target-binding profiles depending on the nature and position of the heteroaryl substituent [1]. The 3-methylisothiazol-5-yl group provides a specific hydrogen-bonding vector (the endocyclic N and S atoms) and a sterically constrained methyl group that cannot be replicated by the isomeric thiazole-2-yl, thiazole-4-yl, or unsubstituted isothiazole analogs [1][2]. In medicinal chemistry campaigns, the 3-methylisothiazol-5-ylamine motif has been specifically incorporated to occupy a narrow hydrophobic pocket in Syk kinase, where bulkier substituents (e.g., phenyl, cycloalkyl) caused steric clashes, and smaller heterocycles lacked sufficient complementarity [2]. Consequently, procurement of the exact CAS 1235624-32-4 regioisomer is essential when the 3-methylisothiazol-5-yl pharmacophore is a design requirement.

Product-Specific Quantitative Differentiation Evidence for N-(3-Methylisothiazol-5-yl)picolinamide


Fragment Metric Comparison: Ligand Efficiency Indices vs. Heavier Picolinamide Intermediates

At MW 219.27 Da with 15 heavy atoms, N-(3-methylisothiazol-5-yl)picolinamide falls within the optimal fragment space (MW < 250, heavy atom count ≤ 17) defined by the rule-of-three for fragment-based screening [1]. Its computed ligand efficiency metrics—favorable topological polar surface area (TPSA = 83.1 Ų) and moderate lipophilicity (XLogP3-AA = 1.8)—are consistent with fragment-like lead matter, unlike larger picolinamide intermediates (e.g., N-(4-(2,6-difluorophenyl)thiazol-2-yl)picolinamide, MW > 330) that are already lead-sized and offer less room for optimization [1].

Fragment-based drug discovery Lead-likeness Physicochemical profiling

Regioisomeric Specificity: 3-Methylisothiazol-5-yl vs. Isomeric Thiazole Substituents in Kinase Binding

The 3-methylisothiazol-5-yl group places the sulfur atom meta to the carboxamide linkage, creating a unique electrostatic and hydrogen-bonding surface distinct from the 1,3-thiazole regioisomers (S ortho or para to the amide). In picolinamide-based Syk kinase inhibitors, the 3-methylisothiazol-5-ylamino substituent was specifically claimed, and the patent describes a synthetic route utilizing 3-methylisothiazol-5-amine hydrochloride as the key building block [1]. The corresponding thiazol-2-yl or thiazol-4-yl picolinamide analogs would reposition the heteroatom, altering the recognition pattern at the kinase hinge region.

Kinase inhibitor design Structure-activity relationship Isothiazole pharmacophore

Synthetic Tractability: One-Step Amide Coupling vs. Multi-Step Heterocycle Construction

The target compound is accessible via a single-step HATU- or EDCI-mediated amide coupling between picolinic acid and 3-methylisothiazol-5-amine hydrochloride, a commercially available amine building block [1]. In contrast, N-(thiazol-2-yl)picolinamide analogs often require multi-step lithiation/formylation sequences or palladium-catalyzed cross-couplings to install the heteroaryl amine, which adds synthetic steps and reduces overall yield [2]. This makes N-(3-methylisothiazol-5-yl)picolinamide a cost-effective entry point for parallel library synthesis.

Parallel synthesis Amide coupling Building block utility

Confirmed Utility as a Key Intermediate in Patent-Exemplified Kinase Inhibitor Synthesis

The 3-methylisothiazol-5-ylamino group appears as a defined substituent in exemplified compounds of at least two kinase inhibitor patent families: US20140113931A1 (Syk kinase inhibitors, Alexion Pharma) and US9458151B2 (Pim kinase inhibitors, Incyte) [1][2]. In US20140113931A1 Example 1, 3-methylisothiazol-5-amine hydrochloride is coupled to an elaborated picolinonitrile intermediate via Buchwald-Hartwig amination, demonstrating the motif's compatibility with late-stage diversification [1]. In US9458151B2, isothiazol-4-yl-picolinamide derivatives incorporating the 3-methylisothiazole moiety are claimed as Pim-1 kinase inhibitors [2].

Kinase inhibitor patent landscape Syk kinase Pim kinase

Evidence-Backed Application Scenarios for Procuring N-(3-Methylisothiazol-5-yl)picolinamide


Fragment-Based Lead Discovery Libraries Targeting Kinase Hinge Binders

With MW of 219.27 Da, TPSA of 83.1 Ų, and XLogP3-AA of 1.8, this compound is ideally suited for inclusion in fragment screening libraries designed to identify novel kinase hinge-binding motifs [1]. Its physicochemical profile meets rule-of-three criteria, and the isothiazole ring provides a hydrogen-bond acceptor (endocyclic N) topology that complements the kinase hinge region differently than canonical pyridine or thiazole fragments [1]. Procurement of this specific building block enables fragment elaboration strategies that have already been validated in Syk and Pim kinase inhibitor patents [2].

Parallel Library Synthesis for Syk and Pim Kinase Structure-Activity Relationship Studies

The compound serves as a late-stage diversification point via amide coupling with variably substituted picolinic acid derivatives, as demonstrated by the Buchwald-Hartwig amination of 3-methylisothiazol-5-amine hydrochloride with advanced picolinonitrile intermediates reported in US20140113931A1 [1]. This single-step coupling strategy supports rapid parallel synthesis of 24–96 compound libraries for Syk kinase SAR exploration, offering a 20–40% yield advantage over multi-step routes required for less accessible thiazole amine building blocks [2].

Competitive IP Position Reinforcement Through Use of Patent-Validated Chemical Matter

Multiple patent families (US20140113931A1 for Syk, US9458151B2 for Pim) have exemplified molecules bearing the 3-methylisothiazol-5-yl motif [1][2]. Incorporating this building block into internal discovery programs provides freedom-to-operate advantages and creates opportunities for composition-of-matter claims differentiating from competitors using thiazole or unsubstituted isothiazole alternatives. Procurement of CAS 1235624-32-4 specifically (rather than a generic thiazole amide) ensures alignment with the patent-validated chemical space.

Quote Request

Request a Quote for N-(3-methylisothiazol-5-yl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.